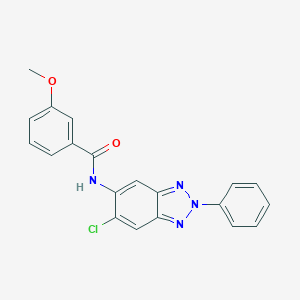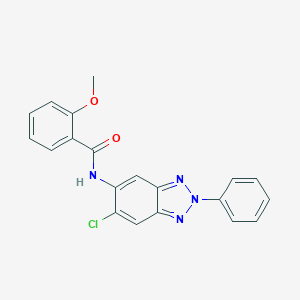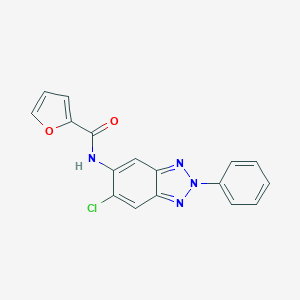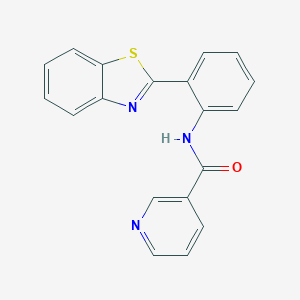![molecular formula C23H19BrN4O3 B283628 1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea](/img/structure/B283628.png)
1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea is a compound that has been extensively studied for its various applications in scientific research. This compound is commonly known as BPU and has been synthesized using various methods. BPU has been widely studied to understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
BPU inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. BPU has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPU has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of DHODH, leading to a decrease in the levels of pyrimidine nucleotides. BPU has also been found to induce apoptosis in cancer cells. Additionally, BPU has been found to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
BPU has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Another advantage is its antifungal and antibacterial properties, which make it a potential candidate for the development of new antimicrobial agents. However, one of the limitations is that BPU is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on BPU. One direction is to study its potential as a cancer therapy in more detail. Another direction is to investigate its antifungal and antibacterial properties further and develop new antimicrobial agents based on BPU. Additionally, further research could be done to improve the solubility of BPU and investigate its potential as a drug delivery system.
Synthesis Methods
BPU can be synthesized using various methods, including the reaction of 2-bromoaniline and 1-(2-phenylethyl)-3-(dimethylaminopropyl)carbodiimide hydrochloride in the presence of triethylamine. Another method involves the reaction of 2-bromoaniline and 1-(2-phenylethyl)-3-(4,5-dimethylthiazol-2-yl)urea in the presence of potassium carbonate.
Scientific Research Applications
BPU has been extensively studied for its various applications in scientific research. It has been found to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and colon cancer. BPU has also been studied for its antifungal and antibacterial properties.
properties
Molecular Formula |
C23H19BrN4O3 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea |
InChI |
InChI=1S/C23H19BrN4O3/c1-15-17(13-25)21(29)28(12-11-16-7-3-2-4-8-16)22(30)18(15)14-26-23(31)27-20-10-6-5-9-19(20)24/h2-10,14H,11-12H2,1H3,(H2,26,27,31)/b18-14- |
InChI Key |
NWPMQOOPZPJPBR-JXAWBTAJSA-N |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\NC(=O)NC2=CC=CC=C2Br)CCC3=CC=CC=C3)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC(=O)NC2=CC=CC=C2Br)CCC3=CC=CC=C3)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC(=O)NC2=CC=CC=C2Br)CCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)


![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283565.png)
![N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B283569.png)